![molecular formula C19H19N3O3S B11599187 1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11599187.png)
1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring, a pyrrole ring, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can be achieved through a Knoevenagel condensation reaction. This involves the reaction of N,N-diethylthiobarbituric acid with an appropriate aldehyde in the presence of a base such as piperidine. The reaction is typically carried out in ethanol under reflux conditions for a few hours, followed by cooling and recrystallization to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diethyl-5-(2-methoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Similar structure but with a methoxy group instead of a hydroxy group.
1,3-Diethylbarbituric Acid: A simpler compound with a similar pyrimidine core but lacking the pyrrole and hydroxyphenyl groups.
Uniqueness
1,3-diethyl-5-{[1-(4-hydroxyphenyl)-1H-pyrrol-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrrole and hydroxyphenyl groups distinguishes it from other similar compounds and contributes to its diverse applications in research and industry.
Properties
Molecular Formula |
C19H19N3O3S |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
1,3-diethyl-5-[[1-(4-hydroxyphenyl)pyrrol-2-yl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C19H19N3O3S/c1-3-20-17(24)16(18(25)21(4-2)19(20)26)12-14-6-5-11-22(14)13-7-9-15(23)10-8-13/h5-12,23H,3-4H2,1-2H3 |
InChI Key |
NRPSZCRYJXVVNC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)O)C(=O)N(C1=S)CC |
Origin of Product |
United States |
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